1-Propene,2,3,3,3-tetrafluoro-1-iodo-, (1Z)-
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Overview
Description
1-Propene,2,3,3,3-tetrafluoro-1-iodo-, (1Z)- is a fluorinated organic compound with the molecular formula C3HF4I It is characterized by the presence of four fluorine atoms and one iodine atom attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propene,2,3,3,3-tetrafluoro-1-iodo-, (1Z)- typically involves the fluorination of propene derivatives. One common method is the reaction of 1,1,1,3,3-pentafluoropropane with iodine in the presence of a catalyst. The reaction is carried out in a vapor phase at elevated temperatures in a reactor made of materials inert to hydrogen fluoride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions to ensure high yield and purity of the product. The product is then purified through distillation and other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-Propene,2,3,3,3-tetrafluoro-1-iodo-, (1Z)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like NaOH or NH3 in polar solvents.
Addition Reactions: Often use halogens (Cl2, Br2) or hydrogen gas in the presence of a catalyst.
Oxidation and Reduction Reactions: Utilize oxidizing agents like KMnO4 or reducing agents like LiAlH4.
Major Products Formed:
Substitution Reactions: Products include fluorinated alcohols or amines.
Addition Reactions: Products include dihalogenated or hydrogenated derivatives.
Oxidation and Reduction Reactions: Products vary based on the specific reaction but can include alcohols, ketones, or alkanes.
Scientific Research Applications
1-Propene,2,3,3,3-tetrafluoro-1-iodo-, (1Z)- has several applications in scientific research:
Biology: Investigated for its potential use in labeling and imaging studies due to the presence of fluorine atoms, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including refrigerants and polymers.
Mechanism of Action
The mechanism by which 1-Propene,2,3,3,3-tetrafluoro-1-iodo-, (1Z)- exerts its effects depends on the specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and selectivity of the compound. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The double bond in the propene backbone allows for addition reactions, enabling the compound to participate in various chemical transformations.
Comparison with Similar Compounds
1,3,3,3-Tetrafluoropropene: A hydrofluoroolefin used as a refrigerant (R-1234ze) and blowing agent.
2,3,3,3-Tetrafluoro-1-propene: Another fluorinated propene derivative with similar chemical properties.
1-Propyne, 1,3,3,3-tetrafluoro-: A fluorinated alkyne with distinct reactivity compared to the propene derivatives.
Uniqueness: 1-Propene,2,3,3,3-tetrafluoro-1-iodo-, (1Z)- is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of these halogens allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C3HF4I |
---|---|
Molecular Weight |
239.94 g/mol |
IUPAC Name |
(Z)-2,3,3,3-tetrafluoro-1-iodoprop-1-ene |
InChI |
InChI=1S/C3HF4I/c4-2(1-8)3(5,6)7/h1H/b2-1- |
InChI Key |
UNHLMLCCHROJMY-UPHRSURJSA-N |
Isomeric SMILES |
C(=C(/C(F)(F)F)\F)\I |
Canonical SMILES |
C(=C(C(F)(F)F)F)I |
Origin of Product |
United States |
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